molecular formula C9H16O B13276932 2,2,5-Trimethylhex-5-enal CAS No. 81331-91-1

2,2,5-Trimethylhex-5-enal

Cat. No.: B13276932
CAS No.: 81331-91-1
M. Wt: 140.22 g/mol
InChI Key: OSPOXBKDAHREKG-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhex-5-enal is an organic compound with the molecular formula C9H16O It is an aldehyde characterized by the presence of a double bond and three methyl groups attached to the hexenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylhex-5-enal typically involves the aldol condensation of isobutyraldehyde with acetone, followed by dehydration. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is then subjected to distillation to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

    Oxidation: 2,2,5-Trimethylhexanoic acid.

    Reduction: 2,2,5-Trimethylhex-5-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,5-Trimethylhex-5-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its distinct odor.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylhex-5-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can further participate in various biochemical pathways. The double bond in the molecule also allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2,2,5-Trimethylhex-4-enal
  • 2,2,5-Trimethylhexanoic acid
  • 2,2,5-Trimethylhex-5-enol

Comparison: 2,2,5-Trimethylhex-5-enal is unique due to the presence of both an aldehyde group and a double bond, which imparts distinct reactivity compared to its analogs. For instance, 2,2,5-Trimethylhex-4-enal lacks the double bond, making it less reactive in certain addition reactions. Similarly, 2,2,5-Trimethylhexanoic acid and 2,2,5-Trimethylhex-5-enol have different functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

81331-91-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,2,5-trimethylhex-5-enal

InChI

InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7-10/h7H,1,5-6H2,2-4H3

InChI Key

OSPOXBKDAHREKG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(C)(C)C=O

Origin of Product

United States

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